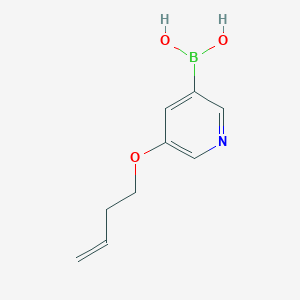
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Métodos De Preparación
The synthesis of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the ring-opening of epoxides with azides, followed by a Staudinger reaction to form the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium azide or alkyl halides.
Major products from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, which can further be used in various applications.
Aplicaciones Científicas De Investigación
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its strained ring system. The ring strain facilitates ring-opening reactions, which can interact with biological targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar compounds to 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid include other azetidines and aziridines. Compared to aziridines, azetidines have a more stable ring system but still retain significant ring strain, making them uniquely reactive . This stability allows for easier handling and broader application in synthesis and medicinal chemistry.
Similar Compounds
- Azetidine-3-carboxylic acid
- 1-Acetylazetidine
- Aziridine derivatives
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(1-acetylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)10-4-8(5-10)11-2-7(3-11)9(13)14/h7-8H,2-5H2,1H3,(H,13,14) |
Clave InChI |
YQZVLWYKEIQKAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C1)N2CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


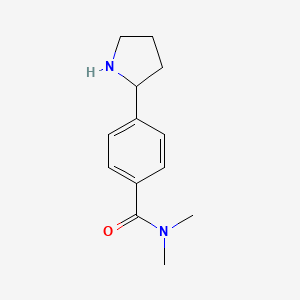
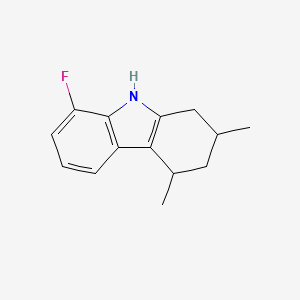
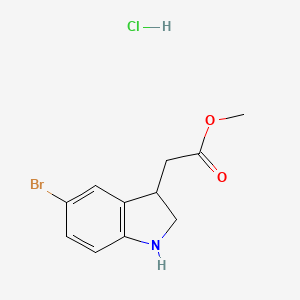
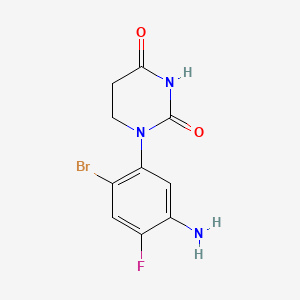
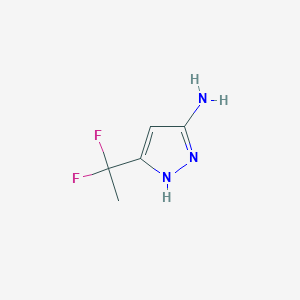
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)

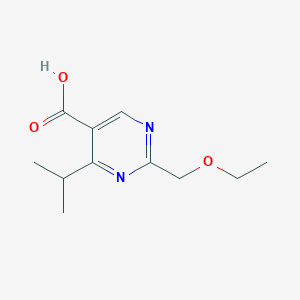
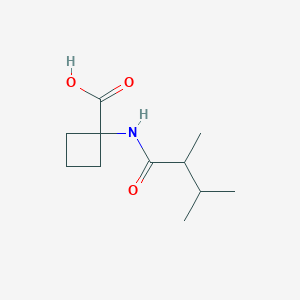

![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
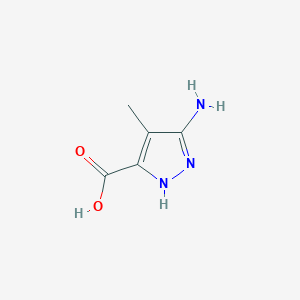
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
